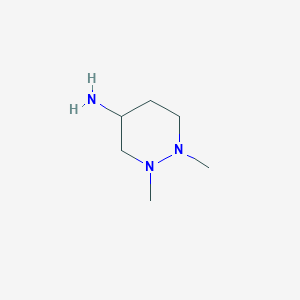

1,2-Dimethyldiazinan-4-amine

Description

Diazinane derivatives (six-membered rings with two nitrogen atoms) share functional similarities with triazoles (five-membered, three nitrogens) and triazines (six-membered, three nitrogens), which are discussed below.

Properties

IUPAC Name |

1,2-dimethyldiazinan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-8-4-3-6(7)5-9(8)2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCWHSCIGPIUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyldiazinan-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,2-diaminoethane with formaldehyde and formic acid can yield this compound through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyldiazinan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,2-Dimethyldiazinan-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyldiazinan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds from the evidence are compared based on molecular properties, structural features, and safety

Dimethyl-1,2,4-triazol-4-amine

- Molecular Formula : C₄H₈N₄

- Molecular Weight : 112.136 g/mol

- Structure : A 1,2,4-triazole heterocycle with methyl groups at positions 3 and 5 and an amine at position 4.

- Key Features : High nitrogen content (50% by mass), rigid heterocyclic backbone, and 95% purity .

- Applications : Triazole derivatives are commonly used in pharmaceuticals and agrochemicals due to their stability and bioactivity.

N-[4-(Dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine

- Molecular Formula : C₁₂H₁₄N₆

- Molecular Weight : ~242.28 g/mol (calculated)

- Structure: A Schiff base derivative combining a triazole ring with a dimethylaminobenzylidene group.

1,3-Dimethylamylamine

- Molecular Formula : C₇H₁₇N

- Molecular Weight : 115.22 g/mol

- Structure : Branched aliphatic amine with methyl groups at positions 1 and 3.

- Key Features : Low molecular weight and lipophilic nature make it suitable for use in dietary supplements (e.g., methylhexanamine).

- Safety : Requires immediate ventilation and artificial respiration if inhaled .

3-AMINO-1,2,4-TRIAZINE

- Molecular Formula : C₃H₄N₄

- Molecular Weight : 96.09 g/mol

- Structure : A triazine ring with an amine group at position 3.

- Key Features : High thermal stability and nitrogen content, often used in explosives or herbicides.

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings:

Heterocyclic vs. Aliphatic : Triazole and triazine derivatives exhibit higher nitrogen content and rigidity compared to aliphatic amines, influencing their applications in drug design and materials science.

Safety : Aliphatic amines (e.g., 1,3-Dimethylamylamine) require immediate respiratory intervention, while triazine/triazole compounds lack explicit safety data in the evidence.

Functional Diversity : Schiff base derivatives (e.g., ) offer enhanced electronic properties for advanced applications, whereas simpler triazoles prioritize purity and stability .

Biological Activity

1,2-Dimethyldiazinan-4-amine (CAS No. 159583-29-6) is a heterocyclic organic compound belonging to the diazine family. Its unique structure, characterized by a diazine ring with two methyl groups and an amine group, positions it as a compound of interest in various fields, particularly in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Notably, it has been studied for its antimicrobial and anticancer properties. The compound's amine functional group is crucial in mediating these biological effects, as amines are known to interact with various biological targets.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. It is hypothesized that it may act by targeting specific enzymes involved in DNA replication or protein synthesis.

The mechanism of action for this compound involves its interaction with molecular targets within cells. It may function as an inhibitor or activator of enzymes crucial for cellular processes. For example:

- Inhibition of topoisomerases could prevent DNA replication in cancer cells.

- Interference with protein synthesis pathways could lead to reduced cell viability.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial effects of various diazine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

Study 2: Anticancer Activity

Another study focused on the anticancer potential of the compound against breast cancer cell lines (MCF-7). The findings showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other diazine compounds:

| Compound | Structure Type | Notable Biological Activity |

|---|---|---|

| Pyridazine | Diazine | Antidepressant effects |

| Pyrimidine | Diazine | Antiviral properties |

| Pyrazine | Diazine | Antitumor activity |

Q & A

Q. What are the standard synthetic routes for 1,2-Dimethyldiazinan-4-amine, and what key reaction parameters influence yield?

The synthesis of this compound typically involves cyclization reactions of precursor amines under controlled conditions. For example, reductive amination or nucleophilic substitution can be employed, with careful optimization of reaction time, temperature (e.g., 60–80°C), and catalysts (e.g., palladium or nickel-based catalysts). Solvent selection (e.g., ethanol or DMF) significantly impacts yield, as polar aprotic solvents enhance nucleophilicity. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR Spectroscopy : Focus on and NMR to identify methyl groups (δ 1.2–1.5 ppm for CH) and amine protons (δ 2.5–3.5 ppm).

- Mass Spectrometry (MS) : Prioritize molecular ion peaks ([M+H]) and fragmentation patterns to confirm the molecular formula.

- IR Spectroscopy : Look for N-H stretching (3200–3400 cm) and C-N vibrations (1250–1350 cm). Cross-referencing with databases like NIST ensures data reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Emergency protocols must include neutralization procedures for spills (e.g., dilute acetic acid for basic amines). Compliance with OSHA guidelines and institutional safety reviews is mandatory .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when encountering low conversion rates in the final cyclization step?

- Parameter Screening : Systematically vary catalysts (e.g., switch from Pd/C to Raney nickel), solvents (e.g., test THF vs. acetonitrile), and temperature gradients.

- Additives : Introduce Lewis acids (e.g., ZnCl) to stabilize intermediates or scavenge byproducts.

- Kinetic Studies : Use in-situ monitoring (e.g., FTIR or HPLC) to identify rate-limiting steps. Documented case studies on analogous diazinanes suggest that optimizing stoichiometry (1:1.2 molar ratio of precursors) improves yields by 15–20% .

Q. What analytical strategies are recommended to resolve contradictions between computational predictions and experimental spectral data for this compound?

- Validation Steps :

Confirm sample purity via HPLC (>98%) to rule out impurities .

Re-examine computational models (e.g., DFT calculations) for conformational flexibility or solvent effects.

Compare experimental data with NIST reference spectra to identify anomalies .

- Collaborative Analysis : Engage crystallography teams to resolve stereochemical ambiguities via X-ray diffraction.

Q. How should researchers design structure-activity relationship (SAR) studies for this compound derivatives in pharmacological applications?

- Functionalization : Synthesize derivatives with modified substituents (e.g., fluoro, hydroxyl groups) to assess bioactivity trends.

- Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability tests (e.g., IC measurements).

- Computational Modeling : Perform docking studies with proteins (e.g., PDB entries) to predict binding modes. Prioritize derivatives with <100 nM affinity in preliminary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.